Synthesis and Characterization of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole: A Technical Guide
Synthesis and Characterization of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide for the synthesis and characterization of the novel compound, 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole. Due to the absence of specific literature for this exact molecule, this guide presents a proposed synthetic pathway based on established chemical principles for pyrazole synthesis. It further outlines a comprehensive characterization workflow to confirm the structural integrity and purity of the target compound. All quantitative data are presented in a structured format, and logical workflows are visualized using diagrams.
Proposed Synthesis
The synthesis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole can be approached through a multi-step process involving the formation of a chalcone intermediate, followed by cyclization to form the pyrazole ring, and subsequent bromination.
Experimental Protocol
Step 1: Synthesis of (E)-1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)
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To a solution of 4-nitroacetophenone (1 equivalent) in dimethylformamide (DMF), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (1.2 equivalents).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to yield the crude chalcone intermediate.
Step 2: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole
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Dissolve the crude chalcone intermediate from Step 1 in ethanol.
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Add hydrazine hydrate (1.5 equivalents) to the solution.
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Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
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Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
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Pour the concentrated solution into cold water to precipitate the pyrazole product.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(4-nitrophenyl)-1H-pyrazole.
Step 3: Synthesis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole
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Dissolve the 3-(4-nitrophenyl)-1H-pyrazole from Step 2 in a suitable solvent such as acetic acid or chloroform.
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Slowly add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 equivalents), to the solution at room temperature.
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Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
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Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate eluent) to obtain the final product, 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole.
Characterization
A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole. The following techniques are proposed.
Experimental Protocols for Characterization
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Melting Point: The melting point of the purified product will be determined using a standard melting point apparatus.
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FT-IR Spectroscopy: An FT-IR spectrum will be recorded using a KBr pellet to identify the characteristic functional groups.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be performed to determine the exact mass of the compound and confirm its molecular formula.
Data Presentation
The following table summarizes the expected quantitative data for 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole based on analysis of structurally similar compounds.
| Parameter | Expected Value |
| Physical Properties | |
| Molecular Formula | C₉H₆BrN₃O₂ |
| Molecular Weight | 268.07 g/mol |
| Melting Point | Expected to be in the range of 180-220 °C |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆) | |
| δ ~13.5-14.0 (s, 1H) | NH proton of the pyrazole ring |
| δ ~8.3 (d, 2H) | Aromatic protons ortho to the nitro group |
| δ ~8.0 (d, 2H) | Aromatic protons meta to the nitro group |
| δ ~7.8 (s, 1H) | H-5 proton of the pyrazole ring |
| ¹³C NMR (DMSO-d₆) | |
| δ ~150 | C-NO₂ |
| δ ~148 | C-3 of pyrazole |
| δ ~138 | Quaternary carbon of the phenyl ring |
| δ ~129 | CH of the phenyl ring |
| δ ~124 | CH of the phenyl ring |
| δ ~120 | C-5 of pyrazole |
| δ ~95 | C-4 of pyrazole (bearing Br) |
| Mass Spectrometry | |
| m/z | [M]+ and [M+2]+ peaks in a ~1:1 ratio, characteristic of a bromine-containing compound. Expected m/z for [M]+ ≈ 266.96 and [M+2]+ ≈ 268.96. |
Visualized Workflows
Synthesis Workflow
Caption: Proposed synthesis workflow for 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole.
Characterization Workflow
Caption: Logical workflow for the characterization of the final product.
